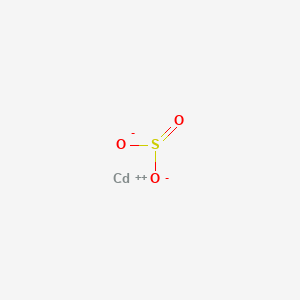

Cadmium sulphite

Description

Properties

IUPAC Name |

cadmium(2+);sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJADUSHMADYRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSO3, CdO3S | |

| Record name | cadmium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158938 | |

| Record name | Cadmium sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-23-1 | |

| Record name | Cadmium sulphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cadmium Sulfite

Introduction

Cadmium sulfite (B76179) (CdSO₃) is an inorganic compound that is encountered less frequently in research and industrial applications compared to other cadmium salts like cadmium sulfate (B86663) or cadmium sulfide (B99878). Its limited use is primarily due to its inherent instability and the toxicity associated with cadmium compounds.[1] Cadmium sulfite exists as a white to off-white crystalline powder and is characterized by its poor solubility in water.[1] This guide aims to consolidate the known chemical properties of cadmium sulfite, while also highlighting the significant gaps in the existing literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of cadmium sulfite is presented in Table 1. It is crucial to distinguish these properties from those of cadmium sulfide (CdS), a distinct and more stable compound.

Table 1: Chemical and Physical Properties of Cadmium Sulfite

| Property | Value | Source |

| Chemical Formula | CdSO₃ | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | Poorly soluble | [1] |

| Stability | Chemically less robust than cadmium sulfate; undergoes slow oxidation to cadmium sulfate in the presence of air and moisture. | [1] |

Note: Detailed quantitative data for properties such as molecular weight, density, melting point, and boiling point are not consistently reported for cadmium sulfite in the available literature.

Solubility

Cadmium sulfite's low solubility in water is a key characteristic. While a definitive solubility product constant (Ksp) is not readily found in the literature, some experimental solubility data has been reported.

Table 2: Aqueous Solubility of Cadmium Sulfite

| Temperature (°C) | Solubility ( g/100g H₂O) | Molarity (mol/L) |

| 20 | Not Reported | 2.21 x 10⁻³ |

| 90 | Not Reported | 2.06 x 10⁻³ |

Data compiled from a study by Margulis and Rodin, as cited in available documentation. The original study should be consulted for experimental details.

It is important to note that cadmium sulfite can exist in various hydrated and polymorphic anhydrous forms. The specific solid phase present during solubility measurements can significantly impact the results, and this was not always clearly defined in historical studies.

Synthesis and Experimental Protocols

The primary method reported for the synthesis of cadmium sulfite is through a precipitation reaction. This involves the addition of a soluble sulfite salt to a solution containing a soluble cadmium salt.

General Synthesis Pathway

Caption: General workflow for the synthesis of cadmium sulfite via precipitation.

Experimental Protocol (General Description)

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of a soluble cadmium salt (e.g., cadmium nitrate (B79036), Cd(NO₃)₂) and a soluble sulfite salt (e.g., sodium sulfite, Na₂SO₃) of known concentrations.

-

Precipitation: Slowly add the sodium sulfite solution to the cadmium nitrate solution with constant stirring. A white precipitate of cadmium sulfite should form.

-

Isolation and Purification: The precipitate is then collected by filtration. To remove soluble impurities, the collected solid should be washed thoroughly with deionized water.

-

Drying: Due to its susceptibility to oxidation, the purified cadmium sulfite should be dried under an inert atmosphere (e.g., in a vacuum oven or under a stream of nitrogen).

Characterization: Standard analytical techniques such as X-ray diffraction (XRD) for phase identification, and elemental analysis would be necessary to confirm the identity and purity of the synthesized cadmium sulfite.

Reactivity and Stability

Cadmium sulfite is a relatively unstable compound. Its key reactive properties are summarized below.

Oxidation

Cadmium sulfite is susceptible to oxidation, particularly in the presence of atmospheric oxygen and moisture. This reaction leads to the formation of the more stable cadmium sulfate (CdSO₄).[1]

Caption: Oxidation of cadmium sulfite to cadmium sulfate.

Reaction with Acids

Cadmium sulfite reacts with acids to produce sulfur dioxide (SO₂) gas, a toxic and corrosive substance.[1] This is a characteristic reaction of sulfites.

Reaction: CdSO₃(s) + 2H⁺(aq) → Cd²⁺(aq) + SO₂(g) + H₂O(l)

Other Reactivities

Detailed information regarding the reactivity of cadmium sulfite with bases, oxidizing agents (other than atmospheric oxygen), and reducing agents is not well-documented in the available literature.

Conclusion

This technical guide has summarized the known chemical properties of cadmium sulfite based on limited available data. It is a poorly soluble and relatively unstable compound that can be synthesized via a precipitation reaction. Its reactivity is characterized by its propensity for oxidation to cadmium sulfate and its decomposition in acidic solutions to release sulfur dioxide. There is a significant lack of comprehensive, quantitative data for many of its fundamental chemical properties, including its solubility product constant, crystallographic parameters, and thermodynamic data. Furthermore, detailed and validated experimental protocols for its synthesis and characterization are not readily accessible. Researchers and scientists working with this compound should exercise caution due to the inherent toxicity of cadmium and the potential for the release of sulfur dioxide gas. Further research is required to fully characterize the chemical properties of cadmium sulfite.

References

Synthesis of Cadmium Sulfite Hydrates from Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cadmium sulfite (B76179) hydrates (CdSO₃·nH₂O) from aqueous solutions. It details the underlying chemical principles, experimental protocols for the preparation of various hydrated forms, and methods for their characterization. This document is intended to serve as a practical resource for researchers in materials science, inorganic chemistry, and related fields.

Introduction

Cadmium sulfite (CdSO₃) is an inorganic compound that can crystallize from aqueous solutions with varying degrees of hydration. These hydrates are of interest for their potential applications as precursors in the synthesis of cadmium-containing materials, such as cadmium sulfide (B99878) (CdS), which has significant applications in electronics and photovoltaics. The synthesis from aqueous solutions is a common and scalable method, typically involving the precipitation of a cadmium sulfite hydrate (B1144303) by reacting a soluble cadmium salt with a sulfite source. The degree of hydration of the resulting product is influenced by the reaction conditions, including temperature and reagent concentrations.

Commonly reported hydrates of cadmium sulfite include the dihydrate (CdSO₃·2H₂O) and the sesquihydrate (CdSO₃·1.5H₂O)[1]. The controlled synthesis of a specific hydrate is crucial for obtaining materials with desired properties and for ensuring reproducibility in subsequent applications.

Synthesis of Cadmium Sulfite Hydrates

The primary method for synthesizing cadmium sulfite hydrates from aqueous solutions is through a precipitation reaction. This involves the mixing of a soluble cadmium salt, typically cadmium sulfate (B86663) (CdSO₄), with a solution containing sulfite ions, such as sodium sulfite (Na₂SO₃).

General Reaction Pathway

The fundamental reaction for the precipitation of cadmium sulfite is as follows:

Cd²⁺(aq) + SO₃²⁻(aq) + nH₂O(l) → CdSO₃·nH₂O(s)

The number of water molecules (n) incorporated into the crystal structure is dependent on the specific reaction conditions.

References

Unveiling the Crystalline Maze: A Technical Guide to Anhydrous Cadmium Sulphite Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of anhydrous cadmium sulphite (CdSO₃) polymorphs, offering a comprehensive overview of their crystal structures and the experimental methodologies crucial for their synthesis and characterization. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

The Known Polymorphs of Anhydrous this compound

Anhydrous this compound is known to exist in at least three polymorphic forms, designated as CdSO₃-I, CdSO₃-II, and CdSO₃-III. While detailed crystallographic data for all three forms can be challenging to consolidate from disparate sources, a trigonal polymorph has been well-characterized and is often referred to as modification III.

Crystallographic Data

The following table summarizes the known crystallographic data for the trigonal polymorph of anhydrous this compound. The data for polymorphs I and II remain less accessible in publicly available databases and are primarily detailed in specialized crystallographic literature.

| Parameter | CdSO₃-III (Trigonal) |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Lattice Parameters (a) | 8.336 Å |

| Lattice Parameters (c) | 8.336 Å |

| Lattice Angles (α) | 109.108° |

| Lattice Angles (β) | 109.108° |

| Lattice Angles (γ) | 109.108° |

| Unit Cell Volume | 495.5 ų |

| Formula Units (Z) | 6 |

Data sourced from the Materials Project.

Further research into the primary literature, specifically the work of Lutz et al. (1983), is recommended for obtaining the complete crystallographic data for polymorphs I and II.

Experimental Protocols: Synthesis and Characterization

The synthesis of specific anhydrous this compound polymorphs often involves the controlled dehydration of this compound hydrates or direct precipitation under carefully controlled conditions. The resulting polymorph is highly dependent on factors such as temperature, reaction time, and the presence of specific ions in the solution.

Synthesis of Anhydrous this compound

A general approach to synthesizing anhydrous this compound involves the reaction of a soluble cadmium salt with a sulphite source. The resulting precipitate is typically a hydrate (B1144303), which can then be dehydrated to yield the anhydrous form.

Typical Synthesis Protocol:

-

Precipitation: A solution of a soluble cadmium salt, such as cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium chloride (CdCl₂), is reacted with a solution of a sulphite, such as sodium sulphite (Na₂SO₃) or sulfur dioxide (SO₂) gas bubbled through the solution.

Cd²⁺(aq) + SO₃²⁻(aq) → CdSO₃(s)

-

Washing: The resulting precipitate of this compound hydrate is thoroughly washed with deionized water to remove any unreacted ions.

-

Dehydration: The hydrated this compound is then carefully dehydrated to obtain the anhydrous polymorphs. This is a critical step where temperature control is paramount to selectively form the desired polymorph.

-

Low-temperature dehydration (e.g., under vacuum at moderately elevated temperatures) may favor the formation of one polymorph.

-

Higher-temperature dehydration may lead to the formation of other polymorphs or a mixture of phases.

-

Characterization Techniques

To confirm the synthesis of the desired anhydrous this compound polymorph and to elucidate its crystal structure, a suite of analytical techniques is employed.

-

X-Ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is the primary technique for identifying the crystalline phase of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal structure and can be used to distinguish between the different polymorphs. Single-crystal X-ray diffraction (SCXRD) provides the most detailed information, allowing for the determination of the unit cell parameters, space group, and atomic positions.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the dehydration process of this compound hydrates and for determining the thermal stability of the anhydrous polymorphs. These techniques can reveal the temperatures at which phase transitions between polymorphs occur.

-

Spectroscopy (Raman, IR): Vibrational spectroscopy, such as Raman and infrared (IR) spectroscopy, can provide complementary information about the local coordination environment of the sulphite ion and the cadmium cation, helping to differentiate between the polymorphs.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of anhydrous this compound polymorphs.

This guide provides a foundational understanding of the crystal structures and experimental considerations for the polymorphs of anhydrous this compound. For researchers and professionals in drug development, a thorough characterization of these polymorphs is essential for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound. Further investigation into the cited literature is strongly encouraged to obtain the nuanced details required for specific research and development applications.

Solubility of cadmium sulphite in water and aqueous solutions.

An In-Depth Technical Guide to the Solubility of Cadmium Sulfite (B76179) in Water and Aqueous Solutions

Introduction

Cadmium sulfite (CdSO₃) is an inorganic compound whose solubility characteristics are of significant interest in various fields of chemical research, including environmental science and materials science. Understanding the solubility of cadmium sulfite in water and different aqueous solutions is crucial for predicting its behavior in aquatic systems, for its synthesis and purification, and in the development of new materials. This technical guide provides a comprehensive overview of the solubility of cadmium sulfite, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Solubility of Cadmium Sulfite in Water

The solubility of cadmium sulfite in water is relatively low. The dissolution of cadmium sulfite in water is an equilibrium process where the solid salt dissociates into its constituent ions, cadmium (Cd²⁺) and sulfite (SO₃²⁻).

The dissolution equilibrium can be represented as:

CdSO₃(s) ⇌ Cd²⁺(aq) + SO₃²⁻(aq)

Quantitative solubility data for cadmium sulfite in water at different temperatures has been reported by Margulis and Rodin (1981).[1]

Table 1: Solubility of Cadmium Sulfite in Water at Different Temperatures [1]

| Temperature (K) | Cd²⁺ Concentration (g/dm³) | CdSO₃ Concentration (mass %) | Molar Concentration (mol/dm³) x 10⁻³ | Molality (mol/kg) x 10⁻³ |

| 293 | 0.248 | 0.0426 | 2.21 | 2.21 |

| 363 | 0.232 | 0.0398 | 2.06 | 2.07 |

Data sourced from Margulis, E.V.; Rodin, I.V. (1981).[1]

Solubility of Cadmium Sulfite in Aqueous Solutions

The solubility of cadmium sulfite can be significantly influenced by the presence of other ions in the solution, primarily due to the common ion effect. The addition of a soluble salt containing either cadmium (Cd²⁺) or sulfite (SO₃²⁻) ions will decrease the solubility of cadmium sulfite. Conversely, the presence of ions that can form stable complexes with cadmium may increase its solubility.

Numerical data on the solubility of cadmium sulfite in the presence of cadmium sulfate (B86663) (CdSO₄), sodium sulfite (Na₂SO₃), and sodium sulfate (Na₂SO₄) have been documented.[1]

Table 2: Solubility of Cadmium Sulfite in Aqueous Solutions of Cadmium Sulfate at 293 K [1]

| CdSO₄ Concentration (mass %) | Cd²⁺ Concentration (g/dm³) | SO₃²⁻ Concentration (g/dm³) |

| 0 | 0.248 | 0.177 |

| 5.0 | 30.1 | 0.001 |

| 10.0 | 61.2 | 0.0005 |

| 20.0 | 128.8 | 0.0002 |

| 30.0 | 203.0 | 0.0001 |

Data sourced from Margulis, E.V.; Rodin, I.V. (1981).[1]

Table 3: Solubility of Cadmium Sulfite in Aqueous Solutions of Sodium Sulfite at 293 K [1]

| Na₂SO₃ Concentration (mass %) | Cd²⁺ Concentration (g/dm³) | SO₃²⁻ Concentration (g/dm³) |

| 0 | 0.248 | 0.177 |

| 2.5 | 0.001 | 15.9 |

| 5.0 | 0.0005 | 32.5 |

| 10.0 | 0.0002 | 67.0 |

Data sourced from Margulis, E.V.; Rodin, I.V. (1981).[1]

Table 4: Solubility of Cadmium Sulfite in Aqueous Solutions of Sodium Sulfate at 293 K [1]

| Na₂SO₄ Concentration (mass %) | Cd²⁺ Concentration (g/dm³) | SO₃²⁻ Concentration (g/dm³) |

| 0 | 0.248 | 0.177 |

| 5.0 | 0.240 | 0.172 |

| 10.0 | 0.235 | 0.168 |

| 20.0 | 0.228 | 0.163 |

Data sourced from Margulis, E.V.; Rodin, I.V. (1981).[1]

Experimental Protocol for Solubility Determination

The quantitative data presented in this guide were obtained using a saturation method.[1] This section details the experimental protocol based on the methodology described by Margulis and Rodin (1981).[1]

Objective: To determine the solubility of cadmium sulfite in a given solvent (water or aqueous solution) at a specific temperature.

Materials:

-

Cadmium sulfite (CdSO₃·2H₂O), prepared by precipitation from a CdSO₄ solution with Na₂SO₃, washed with water and dry acetone.[1]

-

Solvent (deionized water or aqueous solution of known concentration).

-

Thermostatically controlled glass tubes.

-

Stirring apparatus.

-

Filtration apparatus.

-

Analytical instrumentation for ion concentration measurement (e.g., polarograph for cadmium, iodometric titration apparatus for sulfite).[1]

-

Pycnometer for density measurement.[1]

Procedure:

-

Sample Preparation: A supersaturated solution is prepared by adding an excess of solid cadmium sulfite to the solvent in a closed, thermostatically controlled glass tube.

-

Equilibration: The mixture is stirred continuously to facilitate the dissolution process and reach equilibrium. The temperature is maintained at the desired level (e.g., 293 K or 363 K) with an accuracy of ±0.5 K.[1] Equilibrium is typically established within one hour.[1]

-

Phase Separation: Once equilibrium is reached, the stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant liquid is carefully extracted and filtered to remove any undissolved solid particles.

-

Analysis:

-

Data Conversion: For conversion of concentration units to molality, the density of the saturated solution is measured using a pycnometer at room temperature.[1]

Conclusion

The solubility of cadmium sulfite is a temperature-dependent property, showing a slight decrease in water as the temperature increases from 293 K to 363 K.[1] Its solubility is markedly affected by the presence of common ions, decreasing significantly in solutions containing either cadmium or sulfite ions. The experimental determination of cadmium sulfite solubility can be reliably performed using the saturation method coupled with appropriate analytical techniques for ion quantification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with cadmium compounds.

References

An In-depth Technical Guide on the Thermal Decomposition Behavior of Cadmium Sulphite

A Note on Data Scarcity: Publicly available, peer-reviewed data specifically detailing the thermal decomposition of cadmium sulphite (CdSO₃) is notably scarce. This guide, therefore, extrapolates the likely thermal behavior of this compound based on established knowledge of the decomposition of analogous metal sulfites, such as calcium sulfite. The proposed decomposition pathway and associated quantitative data should be considered hypothetical and serve as a framework for future experimental investigation.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of metal sulfites can proceed through several pathways, including direct decomposition to the metal oxide and sulfur dioxide, and disproportionation to the corresponding sulfate (B86663) and sulfide (B99878). For this compound, a multi-step decomposition process is anticipated, commencing with dehydration followed by competing decomposition and disproportionation reactions.

The initial stage of heating would involve the removal of any water of hydration. Anhydrous this compound is then expected to undergo two primary competing reactions at elevated temperatures:

-

Direct Decomposition: CdSO₃(s) → CdO(s) + SO₂(g)

-

Disproportionation: 4CdSO₃(s) → 3CdSO₄(s) + CdS(s)

The relative prevalence of these two reactions is dependent on factors such as the heating rate and the composition of the surrounding atmosphere. The products of the disproportionation reaction, cadmium sulfate (CdSO₄) and cadmium sulfide (CdS), are themselves subject to further decomposition at higher temperatures. Cadmium sulfide is known to be relatively stable, while cadmium sulfate decomposes to cadmium oxide, sulfur dioxide, and oxygen.

Quantitative Data Summary

The following table summarizes the proposed quantitative data for the thermal decomposition of this compound. These values are hypothetical and intended to guide experimental work.

| Decomposition Stage | Proposed Temperature Range (°C) | Proposed Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydration | 100 - 250 | Dependent on hydration state | H₂O | Anhydrous CdSO₃ |

| Primary Decomposition | 350 - 600 | ~33.2% (for direct decomposition) | SO₂ | CdO, CdSO₄, CdS |

| Secondary Decomposition | > 800 | Further mass loss | SO₂, O₂ | CdO, CdS |

Experimental Protocols

To experimentally determine the thermal decomposition behavior of this compound, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products.

Methodology:

-

A precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

The heating is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The gas evolved from the sample is simultaneously introduced into a mass spectrometer to identify the species being released at different temperatures.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic events associated with phase transitions and chemical reactions during heating.

Methodology:

-

A small amount of the this compound sample and an inert reference material (e.g., alumina) are placed in separate crucibles.

-

Both the sample and the reference are heated in the DTA/DSC instrument under identical conditions as the TGA-MS experiment.

-

The temperature difference between the sample and the reference is measured as a function of the furnace temperature.

-

Endothermic peaks will indicate processes such as dehydration and decomposition, while exothermic peaks may suggest phase transitions or oxidative reactions (if conducted in an oxidizing atmosphere).

Visualizations

Proposed Thermal Decomposition Pathway of this compound

An In-depth Technical Guide to the Physical Characteristics of Cadmium Sulphite (CdSO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of cadmium sulphite (CdSO₃). Due to its relative instability and limited industrial applications, comprehensive data on this compound is less abundant than for its more common counterpart, cadmium sulfide. This document collates the available scientific information to serve as a foundational resource.

Core Physical and Chemical Properties

This compound is an inorganic compound with the chemical formula CdSO₃. It is a white to off-white crystalline powder.[1] It is known to be poorly soluble in water and chemically less stable than cadmium sulfate (B86663), showing a tendency to oxidize to the sulfate form, particularly when exposed to air and moisture.[1] The compound is also sensitive to acidic conditions, under which it decomposes to release toxic sulfur dioxide gas.[1]

A summary of the available quantitative physical data for this compound is presented in Table 1. It is important to note that certain physical properties, such as density and a precise melting or decomposition point, are not well-documented in publicly available literature. The melting point is often qualitatively described as the point of decomposition.[2]

| Property | Value | Units | Notes |

| Molar Mass | 192.48 | g/mol | [3] |

| Appearance | White to off-white crystalline powder | - | [1] |

| Solubility in Water | 0.0426 (at 293 K / 20 °C) | mass % | [4] |

| 2.21 x 10⁻³ (at 293 K / 20 °C) | mol/dm³ | [4] | |

| 0.0398 (at 363 K / 90 °C) | mass % | [4] | |

| 2.06 x 10⁻³ (at 363 K / 90 °C) | mol/dm³ | [4] | |

| Melting Point | Decomposes | °C | A specific temperature of decomposition is not consistently reported.[2] |

| Boiling Point | Data not available | °C | |

| Density | Data not available | g/cm³ |

This compound is known to exist in several polymorphic forms and as hydrates, such as CdSO₃·³/₂H₂O.[4] The anhydrous form of this compound has a trigonal crystal structure. Detailed crystallographic data for one of its modifications is provided in Table 2.

| Crystal System | Space Group | Lattice Parameters (a, b, c) | Lattice Angles (α, β, γ) | Reference |

| Trigonal | R-3 (148) | 8.336 Å, 8.336 Å, 8.336 Å | 109.108°, 109.108°, 109.108° | [5] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are limited in the literature. The following sections outline the commonly cited methods.

This compound is typically synthesized through a precipitation reaction involving a soluble cadmium salt and a soluble sulfite (B76179) salt.

Reactants:

-

Cadmium sulfate (CdSO₄) solution

-

Sodium sulfite (Na₂SO₃) solution

Procedure:

-

A solution of sodium sulfite is added to an aqueous solution of cadmium sulfate.

-

A white precipitate of this compound (often as a hydrate, e.g., CdSO₃·2H₂O) is formed.[4]

-

The resulting precipitate is then washed with water followed by dry acetone (B3395972) to remove soluble impurities.[4]

-

To prevent oxidation to cadmium sulfate, the washed precipitate must be dried and stored under inert conditions, away from air, moisture, light, and heat.[1]

The chemical equation for this precipitation reaction is: CdSO₄(aq) + Na₂SO₃(aq) → CdSO₃(s) + Na₂SO₄(aq)

The solubility of this compound in water has been determined using a saturation method.[4]

Apparatus and Procedure:

-

Saturated solutions of this compound are prepared in water within closed, thermostatically controlled glass tubes.

-

The solutions are continuously stirred to ensure equilibrium is reached. A time of one hour has been reported as sufficient to achieve equilibrium.[4]

-

Once equilibrium is established, the concentration of cadmium in the solution is determined using polarography.

-

The concentration of the sulfite ion is determined by iodometric titration.[4]

-

To convert the results into molality units, the density of the saturated solutions is measured using a pycnometer at room temperature.[4]

Chemical Reactions and Pathways

Due to its instability, the primary chemical pathways of interest for this compound are its synthesis, decomposition by acid, and oxidation.

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent decomposition upon reaction with an acid.

Caption: Synthesis of CdSO₃ and its decomposition by acid.

This compound is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the less stable sulfite to the more stable sulfate.

Caption: Oxidation of this compound to cadmium sulfate.

Disclaimer: This document is intended for informational purposes for a scientific audience. Cadmium and its compounds are toxic and should be handled with appropriate safety precautions in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | CdO3S | CID 22571170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. mp-18634: CdSO3 (trigonal, R-3, 148) [legacy.materialsproject.org]

An In-depth Technical Guide to the Oxidation of Cadmium Sulfite to Cadmium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and subsequent oxidation of cadmium sulfite (B76179) (CdSO₃) to cadmium sulfate (B86663) (CdSO₄). It details experimental protocols for the preparation of cadmium sulfite via aqueous precipitation and its conversion to cadmium sulfate through thermal oxidation. This document includes key quantitative data, analytical methodologies for monitoring the transformation, and characterization techniques for the reactants and products. Visualizations of the reaction pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved. This guide is intended for professionals in research and development who require a thorough understanding of this specific inorganic chemical transformation.

Introduction

The conversion of cadmium sulfite to cadmium sulfate is a significant reaction in inorganic chemistry, particularly in contexts requiring the controlled synthesis of specific cadmium salts. Cadmium sulfate is utilized in various applications, including as a precursor for pigments and in electroplating. The oxidation of the sulfite (SO₃²⁻) to the sulfate (SO₄²⁻) ion is a key step in controlling the final product's purity and properties. This document outlines the fundamental procedures and analytical techniques necessary to perform and validate this chemical transformation.

Synthesis of Cadmium Sulfite (CdSO₃)

Cadmium sulfite is typically synthesized via a precipitation reaction in an aqueous solution. This method involves the reaction of a soluble cadmium salt with a soluble sulfite salt.

Experimental Protocol: Precipitation of Cadmium Sulfite

Objective: To synthesize cadmium sulfite by reacting cadmium chloride with sodium sulfite.

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Inert atmosphere glovebox or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of cadmium chloride by dissolving the appropriate mass of CdCl₂ in deionized water.

-

Prepare a 0.5 M solution of sodium sulfite by dissolving the appropriate mass of Na₂SO₃ in deionized water.

-

-

Precipitation:

-

Slowly add the sodium sulfite solution to the cadmium chloride solution while stirring continuously.

-

A white precipitate of cadmium sulfite will form according to the reaction: CdCl₂(aq) + Na₂SO₃(aq) → CdSO₃(s) + 2NaCl(aq)

-

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

-

Perform a final wash with acetone (B3395972) to aid in drying.

-

-

Drying and Storage:

-

Dry the collected cadmium sulfite precipitate in a drying oven at a temperature below 100°C to avoid premature oxidation.

-

Store the dried cadmium sulfite in an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed desiccator) to prevent slow oxidation by atmospheric oxygen.

-

Experimental Workflow for Cadmium Sulfite Synthesis

Caption: Workflow for the synthesis of cadmium sulfite via aqueous precipitation.

Oxidation of Cadmium Sulfite to Cadmium Sulfate

The oxidation of cadmium sulfite to cadmium sulfate is typically achieved through thermal oxidation in a controlled atmosphere. This process involves heating the cadmium sulfite powder in the presence of an oxidizing agent, such as air or pure oxygen.

Proposed Experimental Protocol: Thermal Oxidation of Cadmium Sulfite

Objective: To oxidize cadmium sulfite to cadmium sulfate using a tube furnace.

Materials:

-

Cadmium sulfite (CdSO₃) powder

-

Tube furnace with temperature and atmosphere control

-

Ceramic or quartz boat

-

Source of oxidizing gas (e.g., compressed air or oxygen)

-

Flowmeter

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of dried cadmium sulfite powder into a ceramic or quartz boat.

-

-

Furnace Setup:

-

Place the boat containing the sample into the center of the tube furnace.

-

Seal the furnace tube and purge with an inert gas (e.g., nitrogen) to remove atmospheric moisture.

-

Establish a controlled flow of the oxidizing gas (e.g., air at 100 mL/min).

-

-

Thermal Oxidation:

-

Program the furnace to heat to the desired oxidation temperature. Based on analogous processes for other metal sulfites, a starting temperature range of 400-600°C is recommended for initial investigations.

-

Hold the sample at the set temperature for a specified duration (e.g., 1-4 hours). The optimal time and temperature will need to be determined experimentally.

-

-

Cooling and Recovery:

-

After the designated reaction time, turn off the furnace and allow it to cool to room temperature under the flow of the oxidizing or an inert gas.

-

Once cooled, carefully remove the boat containing the product, which is now cadmium sulfate.

-

-

Analysis:

-

Analyze the product to confirm the complete conversion of cadmium sulfite to cadmium sulfate using the analytical techniques described in Section 4.

-

Reaction Pathway for the Oxidation of Cadmium Sulfite

Caption: The reaction of cadmium sulfite with oxygen under heat to form cadmium sulfate.

Analytical Methods for Monitoring the Conversion

To ensure the complete conversion of cadmium sulfite to cadmium sulfate, it is crucial to employ reliable analytical techniques to quantify the remaining sulfite and the formed sulfate.

Iodometric Titration for Sulfite Determination

Principle: This method is based on the oxidation of sulfite ions by a standardized iodine solution in an acidic medium. The endpoint is detected using a starch indicator.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of the reaction product and dissolve it in a known volume of deionized water.

-

Titration:

-

Acidify the sample solution with sulfuric acid.

-

Add a few drops of starch indicator solution.

-

Titrate with a standardized iodine solution until the first permanent blue color appears.

-

-

Calculation: The concentration of sulfite can be calculated from the volume of iodine solution used.

Gravimetric Determination of Sulfate

Principle: This method involves the precipitation of sulfate ions as barium sulfate, which is then filtered, dried, and weighed.

Experimental Protocol:

-

Sample Preparation: Dissolve a weighed sample of the product in deionized water and acidify with hydrochloric acid.

-

Precipitation: Heat the solution to boiling and slowly add a hot solution of barium chloride with constant stirring to precipitate barium sulfate.

-

Digestion: Keep the solution hot for a period to allow the precipitate to digest and form larger, more easily filterable crystals.

-

Filtration and Washing: Filter the precipitate through ashless filter paper and wash with hot deionized water until the washings are free of chloride ions (tested with silver nitrate).

-

Drying and Weighing: Transfer the filter paper with the precipitate to a pre-weighed crucible, ignite to remove the paper, and then heat to a constant weight. The mass of the barium sulfate is used to calculate the amount of sulfate in the original sample.

Ion Chromatography

Principle: Ion chromatography can be used for the simultaneous determination of sulfite and sulfate ions. The sample is injected into an ion chromatograph, and the ions are separated on a column and detected by a conductivity detector.

Experimental Protocol:

-

Sample Preparation: Dissolve a weighed sample in a suitable eluent and filter to remove any particulate matter.

-

Analysis: Inject the sample into the ion chromatograph and run the analysis according to the instrument's operating parameters.

-

Quantification: The concentrations of sulfite and sulfate are determined by comparing the peak areas to those of known standards.

Workflow for Analytical Monitoring

An In-depth Technical Guide on the Basic Synthesis of Cadmium Sulfite via Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and a detailed experimental protocol for the synthesis of cadmium sulfite (B76179) (CdSO₃) via a precipitation reaction. This document is intended to serve as a foundational resource for scientific professionals requiring a reliable method for the preparation of cadmium sulfite for research and development purposes.

Introduction

Cadmium sulfite is an inorganic compound with the chemical formula CdSO₃. It typically crystallizes from aqueous solutions as a hydrate. While less studied than its sulfide (B99878) counterpart, cadmium sulfite holds potential interest in various chemical and material science applications. The most straightforward and common method for its synthesis is through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble cadmium salt with a soluble sulfite salt, leading to the formation of the sparingly soluble cadmium sulfite, which precipitates out of the solution.

This guide will detail a standard laboratory procedure for the synthesis of cadmium sulfite dihydrate (CdSO₃·2H₂O) by reacting cadmium sulfate (B86663) with sodium sulfite.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of cadmium sulfite is presented in Table 1. Understanding these properties is crucial for the handling, characterization, and application of the synthesized compound.

Table 1: Chemical and Physical Properties of Cadmium Sulfite

| Property | Value |

| Chemical Formula | CdSO₃ |

| Molecular Weight | 192.47 g/mol |

| CAS Number | 13477-23-1 |

| Appearance | White crystalline solid |

| Hydrated Form | Typically CdSO₃·2H₂O |

| Solubility in Water | Sparingly soluble |

Synthesis of Cadmium Sulfite via Precipitation

The synthesis of cadmium sulfite is based on a double displacement reaction in an aqueous solution. In this process, cadmium sulfate (CdSO₄) reacts with sodium sulfite (Na₂SO₃) to form cadmium sulfite (CdSO₃) and sodium sulfate (Na₂SO₄). Due to its low solubility in water, cadmium sulfite precipitates out of the solution.

The balanced chemical equation for this reaction is:

CdSO₄(aq) + Na₂SO₃(aq) → CdSO₃(s)↓ + Na₂SO₄(aq)

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of cadmium sulfite dihydrate.

3.1.1 Materials and Reagents

-

Cadmium sulfate octahydrate (3CdSO₄·8H₂O) (ACS grade)

-

Sodium sulfite (Na₂SO₃) (ACS grade)

-

Deionized water

3.1.2 Equipment

-

250 mL Beakers

-

100 mL Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Spatula and weighing paper

-

Drying oven

-

Desiccator

3.1.3 Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of cadmium sulfate by dissolving a calculated amount of cadmium sulfate octahydrate in 100 mL of deionized water in a 250 mL beaker.

-

Prepare a 0.5 M solution of sodium sulfite by dissolving a calculated amount of sodium sulfite in 100 mL of deionized water in a separate 250 mL beaker.

-

-

Precipitation:

-

Place the beaker containing the cadmium sulfate solution on a magnetic stirrer and begin stirring at a moderate speed.

-

Slowly add the sodium sulfite solution to the cadmium sulfate solution dropwise using a burette or a dropping funnel over a period of approximately 20-30 minutes. A white precipitate of cadmium sulfite will form immediately.

-

Continue stirring the mixture for an additional 1 hour at room temperature to ensure the completion of the reaction and to allow for the aging of the precipitate.

-

-

Isolation and Purification of the Precipitate:

-

Turn off the stirrer and allow the precipitate to settle at the bottom of the beaker.

-

Carefully decant the supernatant liquid.

-

Isolate the white precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate on the filter paper three times with 50 mL portions of deionized water to remove the soluble sodium sulfate byproduct and any unreacted starting materials.

-

Finally, wash the precipitate with two 25 mL portions of dry acetone to facilitate the removal of water.[1]

-

-

Drying:

-

Carefully transfer the filtered cadmium sulfite to a pre-weighed watch glass.

-

Dry the product in a drying oven at a temperature of 40-50°C for several hours until a constant weight is achieved.

-

Cool the dried product in a desiccator before weighing to determine the actual yield.

-

Theoretical and Expected Yield

The theoretical yield of cadmium sulfite dihydrate can be calculated based on the stoichiometry of the reaction and the initial amount of the limiting reactant. The expected actual yield may vary depending on experimental conditions.

Table 2: Quantitative Data for the Synthesis of Cadmium Sulfite Dihydrate

| Parameter | Value | Notes |

| Volume of 0.5 M CdSO₄ | 100 mL | 0.05 moles of CdSO₄ |

| Volume of 0.5 M Na₂SO₃ | 100 mL | 0.05 moles of Na₂SO₃ |

| Limiting Reactant | Stoichiometric amounts used | N/A |

| Theoretical Yield of CdSO₃·2H₂O | 11.43 g | Based on 0.05 moles of reactants and MW of CdSO₃·2H₂O (228.50 g/mol ) |

| Expected Actual Yield | 10.3 - 11.0 g | Assuming a 90-96% yield |

| Purity | >98% | After proper washing and drying |

Characterization of Cadmium Sulfite

To confirm the identity and purity of the synthesized cadmium sulfite, various analytical techniques can be employed.

-

Elemental Analysis: Determination of cadmium and sulfite content can be performed using methods such as polarography for cadmium and iodometric titration for sulfite.[1]

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the product.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and the thermal decomposition profile.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfite ion.

Diagrams

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of cadmium sulfite via precipitation.

Caption: Experimental workflow for the synthesis of cadmium sulfite.

Reaction Pathway

The logical relationship between the reactants and products in the precipitation reaction is depicted in the following diagram.

Caption: Logical diagram of the cadmium sulfite precipitation reaction.

Safety Precautions

Cadmium compounds are highly toxic and are classified as human carcinogens. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All procedures involving cadmium compounds should be carried out in a well-ventilated fume hood. Dispose of all cadmium-containing waste according to institutional and regulatory guidelines.

Conclusion

This technical guide has outlined a basic, reliable, and reproducible method for the synthesis of cadmium sulfite via precipitation. The provided experimental protocol, along with the quantitative data and illustrative diagrams, serves as a comprehensive resource for researchers and scientists. Adherence to the detailed methodology and safety precautions is essential for the successful and safe synthesis of this compound. Further characterization of the synthesized material is recommended to confirm its purity and properties for specific applications.

References

Chemical formula and molecular weight of cadmium sulphite.

An In-Depth Technical Guide to Cadmium Sulfite (B76179)

Introduction

Cadmium sulfite (CdSO₃) is an inorganic compound that is of interest to researchers in the fields of materials science and chemistry. While less studied than other cadmium compounds like cadmium sulfide (B99878) (CdS), it holds potential as a precursor for the synthesis of other functional materials. This guide provides a comprehensive overview of the chemical and physical properties of cadmium sulfite, with comparative data for the more extensively researched cadmium sulfide. Given the limited specific data on cadmium sulfite's biological interactions, this guide also explores the well-documented experimental protocols and signaling pathways associated with cadmium sulfide nanoparticles to provide a broader context for researchers and drug development professionals.

Chemical Properties and Data

The fundamental chemical identity of cadmium sulfite is defined by its chemical formula and molecular weight.

| Property | Value |

| Chemical Formula | CdSO₃[1] or CdO₃S[2] |

| Molecular Weight | 192.48 g/mol [1][2] |

| CAS Number | 13477-23-1[1][2] |

| IUPAC Name | cadmium(2+) sulfite[2] |

| Synonyms | Cadmium sulphite, EINECS 236-767-5[2] |

Comparative Analysis: Cadmium Sulfite vs. Cadmium Sulfide

To provide a clearer understanding of cadmium sulfite's properties, a comparison with the more common cadmium sulfide is useful.

| Property | Cadmium Sulfite (CdSO₃) | Cadmium Sulfide (CdS) |

| Molecular Weight | 192.48 g/mol [1][2] | 144.48 g/mol [3] |

| Chemical Structure | Contains the sulfite anion (SO₃²⁻)[1] | Contains the sulfide anion (S²⁻)[3] |

| Applications | Less defined, potentially a precursor for nanoparticles[1] | Widely used in photocatalysis, biosensors, and has antimicrobial and anticancer applications[4][5] |

| Reactivity | May be an intermediate in reactions involving the reduction of sulfite ions[1] | Photochemically active, enabling applications in hydrogen production[1] |

| Environmental Fate | Understudied, but all cadmium compounds require careful handling to prevent contamination[1] | Nanoparticles are known to be persistent pollutants[1] |

Experimental Protocols

Detailed experimental protocols for cadmium sulfite are not widely published. However, the synthesis of the related cadmium sulfide is well-documented and provides insight into the types of methodologies that could be adapted.

Hydrothermal Synthesis of Cadmium Sulfide Photocatalyst

This method describes a facile hydrothermal process for creating cadmium sulfide photocatalysts.

Materials:

-

Cadmium nitrate (B79036) pentahydrate (Cd(NO₃)₂·5H₂O)

-

Thioacetamide (TAA)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare the Cd²⁺ solution by dissolving 3.0847 g of Cd(NO₃)₂·5H₂O in 30 mL of DI water.

-

Adjust the pH of the cadmium solution to 12 by adding a 5.0 M NaOH solution. This is solution A.

-

Separately, prepare the S²⁻ solution by dissolving 2.2540 g of TAA in 30 mL of DI water. This is solution B.

-

Add solution B to solution A, which will result in a yellow precipitate.

-

Transfer the reaction mixture to a 100 mL Teflon-lined autoclave and maintain it at 120°C for 12 hours.

-

After the mixture cools to room temperature, collect the precipitate.

-

Wash the collected precipitate with water and ethanol.

-

Dry the final product at 60°C for 6 hours[6].

References

- 1. This compound|For Research Use Only [benchchem.com]

- 2. This compound | CdO3S | CID 22571170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cadmium Sulfide | CdS | CID 14783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Stability of Cadmium Sulfite Under Atmospheric Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the atmospheric stability of cadmium sulfite (B76179) (CdSO₃) is scarce in publicly available literature. This guide synthesizes information from related compounds and the general chemical principles governing inorganic sulfites to provide a comprehensive overview of its expected behavior under atmospheric conditions. The information presented herein is intended for research and informational purposes and should be supplemented with direct experimental validation.

Executive Summary

Cadmium sulfite (CdSO₃) is an inorganic salt that, based on the established chemistry of sulfites, is anticipated to exhibit limited stability under typical atmospheric conditions. The primary degradation pathway is expected to be oxidation, converting the sulfite (SO₃²⁻) ion to the more stable sulfate (B86663) (SO₄²⁻) ion. This process is likely influenced by humidity, atmospheric oxygen, and the presence of potential catalysts. While cadmium sulfide (B99878) (CdS) is known for its stability, the sulfite analogue is inherently more susceptible to oxidation. This document provides a theoretical framework for understanding the stability of cadmium sulfite, including its synthesis, potential degradation pathways, and methodologies for its characterization.

Physicochemical Properties of Cadmium Sulfite

Cadmium sulfite is a crystalline solid.[1] While extensive data is not available, some fundamental properties have been reported.

Table 1: Physicochemical Properties of Cadmium Sulfite

| Property | Value | Reference |

| Molecular Formula | CdO₃S | [1] |

| Molecular Weight | 192.47 g/mol | [1] |

| Appearance | Colorless prisms | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility at 293 K (20 °C) | 0.0426 mass % | [2] |

| Solubility at 363 K (90 °C) | 0.0398 mass % | [2] |

Synthesis of Cadmium Sulfite

The most commonly cited method for the preparation of cadmium sulfite is through aqueous precipitation.

Experimental Protocol: Precipitation of Cadmium Sulfite

Objective: To synthesize cadmium sulfite dihydrate (CdSO₃·2H₂O) via a precipitation reaction.

Materials:

-

Cadmium sulfate (CdSO₄·8/3H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of cadmium sulfate.

-

Separately, prepare an aqueous solution of sodium sulfite.

-

Slowly add the sodium sulfite solution to the cadmium sulfate solution with constant stirring. A precipitate of cadmium sulfite will form.

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Finally, wash the precipitate with dry acetone to facilitate drying.[2]

-

Dry the resulting cadmium sulfite product under appropriate conditions to prevent oxidation.

Atmospheric Stability and Degradation Pathways

The primary mode of degradation for cadmium sulfite under atmospheric conditions is expected to be the oxidation of the sulfite ion to a sulfate ion.

Inferred Oxidation Pathway

The sulfite ion is susceptible to oxidation by atmospheric oxygen, a reaction that is often catalyzed by factors such as moisture and the presence of certain metal ions.[3][4]

Reaction: 2CdSO₃(s) + O₂(g) → 2CdSO₄(s)

This reaction transforms cadmium sulfite into cadmium sulfate. The presence of water vapor in the atmosphere is likely to facilitate this process, potentially through the formation of aqueous surface layers on the solid cadmium sulfite.

References

- 1. CADMIUM SULFITE | 13477-23-1 [chemicalbook.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Oxidation rate of sulfite in water and its bearing on the origin of sulfate in meteoric precipitation | Semantic Scholar [semanticscholar.org]

- 4. Oxidation rate of sulfite in water and its bearing on the origin of sulfate in meteoric precipitation [jstage.jst.go.jp]

An In-depth Technical Guide on the Material Safety and Handling of Cadmium Sulfide Powder

Disclaimer: The request specified "cadmium sulphite," however, search results predominantly yielded information for "cadmium sulfide (B99878)." This guide will focus on cadmium sulfide, assuming a possible typographical error in the original query. Cadmium sulfide is a more common compound with extensive safety and handling data available.

This technical guide provides comprehensive information on the material safety and handling of cadmium sulfide powder for researchers, scientists, and drug development professionals. It covers hazard identification, safe handling protocols, emergency procedures, and toxicological data.

Hazard Identification and Classification

Cadmium sulfide is classified as a hazardous substance. It is a suspected carcinogen, mutagen, and reproductive toxin.[1][2][3] Prolonged or repeated exposure can cause damage to the kidneys, lungs, and bones.[1][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | 1B | H350: May cause cancer.[1][2] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1][2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Pictograms:

Health Hazard, Danger, Environmental Hazard

Signal Word: Danger[1]

Physical and Chemical Properties

| Property | Value |

| Formula | CdS[1] |

| Molecular Weight | 144.48 g/mol [1] |

| Appearance | Solid powder[5] |

| Melting Point | Decomposes[5] |

| Solubility | Insoluble in water.[6] Soluble in acids.[7] |

| Stability | Stable under recommended storage conditions.[8] |

Occupational Exposure Limits

| Organization | Limit Value | Notes |

| OSHA (PEL) | 0.005 mg/m³ (as Cd)[4][9] | 8-hour time-weighted average (TWA).[4] |

| ACGIH (TLV) | 0.01 mg/m³ (as Cd, total particulate)[4] | 8-hour TWA.[4] |

| 0.002 mg/m³ (as Cd, respirable fraction)[4][9] | 8-hour TWA.[4] | |

| NIOSH (REL) | Lowest feasible concentration | |

| IDLH | 9 mg/m³ (as Cd)[9] | Immediately Dangerous to Life or Health. |

| BEI | 5 µg/L in blood (as Cd)[8][9] | Biological Exposure Indices. |

| 5 µg/g creatinine (B1669602) in urine (as Cd)[9] |

Toxicology

Cadmium sulfide is toxic and poses significant health risks. Acute inhalation of cadmium fumes can lead to "metal fume fever," with flu-like symptoms.[2] Chronic exposure is associated with kidney damage, anemia, and loss of smell.[2] Cadmium and its compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC).[10][11]

| Toxicity Metric | Value | Species | Notes |

| LD50 Oral | 7,080 mg/kg[7][8] | Rat[7][8] | The low solubility of CdS contributes to a higher LD50 compared to other cadmium compounds.[7] |

| LD50 Oral | 907–1166 mg/kg[6] | Mouse[6] | Effects included dystrophic changes in the heart, liver, and kidneys.[6] |

Safe Handling and Storage

Engineering Controls:

-

Work with cadmium sulfide should be conducted in a designated area with proper engineering controls, such as a chemical fume hood or glove box, to minimize dust generation and exposure.[12][13]

-

Local exhaust ventilation should be used to maintain airborne concentrations below occupational exposure limits.[12]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with appropriate particulate filters (N100, R100, or P100) is required when handling the powder.[4][14] The level of respiratory protection should be determined by an exposure assessment.[12]

-

Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn.[4][15] Gloves should be inspected before use and disposed of properly after handling.[8]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[12][14]

-

Skin and Body Protection: A lab coat or disposable coveralls should be worn to prevent skin contact.[12]

Handling Procedures:

-

Avoid creating dust.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][8]

-

Do not eat, drink, or smoke in areas where cadmium sulfide is handled.[3]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][16]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[8][16]

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[16] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]

Spill and Leak Procedures:

-

Evacuate the area and prevent entry of unnecessary personnel.[17]

-

Wear appropriate PPE, including respiratory protection.[16]

-

Carefully sweep or vacuum up the spilled material using a HEPA-filtered vacuum to avoid generating dust, and place it in a sealed container for disposal.[16]

Fire-Fighting Measures:

-

Cadmium sulfide is not combustible.[18]

-

Use extinguishing media appropriate for the surrounding fire.[1]

-

When heated to decomposition, it may emit toxic fumes of cadmium and sulfur oxides.[16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[16]

Disposal Considerations

Dispose of cadmium sulfide waste in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste and disposed of at a licensed facility.[8] Avoid release to the environment.[1][8]

Diagrams

Caption: Workflow for the safe handling of cadmium sulfide powder.

Caption: Generalized workflow for a toxicology assessment of cadmium sulfide.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jmrorwxhoilrmi5q.ldycdn.com [jmrorwxhoilrmi5q.ldycdn.com]

- 4. nj.gov [nj.gov]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Cadmium sulfide - Wikipedia [en.wikipedia.org]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. Cadmium sulfite - Hazardous Agents | Haz-Map [haz-map.com]

- 10. exp-oncology.com.ua [exp-oncology.com.ua]

- 11. Toxicity and Related Data on Selected Cadmium Compounds - Toxicologic Assessment of the Army's Zinc Cadmium Sulfide Dispersion Tests - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. n.b5z.net [n.b5z.net]

- 15. 0n.b5z.net [0n.b5z.net]

- 16. aemdeposition.com [aemdeposition.com]

- 17. materion.com [materion.com]

- 18. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Precipitation of Cadmium Sulfite from Cadmium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the precipitation of cadmium sulfite (B76179) (CdSO₃) from an aqueous solution of cadmium sulfate (B86663) (CdSO₄) using sodium sulfite (Na₂SO₃). The described methodology is fundamental for researchers requiring the synthesis of cadmium sulfite for various applications, including as a precursor in materials science or for toxicological studies. This protocol outlines the necessary reagents, equipment, and procedural steps, including post-precipitation washing and drying. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the experimental process.

Introduction

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| Cadmium Sulfate (CdSO₄) Solution | 0.5 M | Prepared in deionized water. |

| Sodium Sulfite (Na₂SO₃) Solution | 0.5 M | Prepared fresh in deionized water. |

| Reaction Conditions | ||

| Temperature | 20-25 °C | Room temperature. |

| pH of CdSO₄ solution | ~5.5 | Unadjusted. |

| Reaction Time | 30 minutes | With continuous stirring. |

| Post-Processing | ||

| Washing Agents | Deionized Water, Acetone (B3395972) | To remove soluble impurities. |

| Drying Temperature | 40-50 °C | In a vacuum oven. |

| Expected Product | ||

| Precipitate | Cadmium Sulfite Dihydrate (CdSO₃·2H₂O) | White crystalline solid.[1] |

Experimental Protocol

Materials and Equipment

-

Cadmium sulfate (CdSO₄·xH₂O) (Reagent grade)

-

Sodium sulfite (Na₂SO₃) (Reagent grade)

-

Deionized water

-

Acetone (Anhydrous)

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

-

Spatula and weighing balance

Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of cadmium sulfate by dissolving the appropriate amount of cadmium sulfate hydrate (B1144303) in deionized water.

-

Prepare a fresh 0.5 M solution of sodium sulfite by dissolving sodium sulfite in deionized water. Ensure the sodium sulfite is fresh as it can oxidize in air.

-

-

Precipitation:

-

Place a beaker containing the 0.5 M cadmium sulfate solution on a magnetic stirrer and begin stirring.

-

Slowly add the 0.5 M sodium sulfite solution dropwise to the cadmium sulfate solution. A white precipitate of cadmium sulfite will form immediately.

-

Continue adding the sodium sulfite solution until a stoichiometric amount has been added.

-

Allow the reaction mixture to stir for an additional 30 minutes at room temperature to ensure complete precipitation.

-

-

Isolation and Washing of the Precipitate:

-

Set up a Büchner funnel with filter paper over a vacuum flask.

-

Pour the reaction mixture into the Büchner funnel and apply a vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate with three portions of deionized water to remove any unreacted reagents and soluble byproducts.[1]

-

Subsequently, wash the precipitate with two portions of anhydrous acetone to remove water.[1]

-

-

Drying:

-

Carefully transfer the washed precipitate to a pre-weighed watch glass or drying dish.

-

Place the dish in a vacuum oven and dry at 40-50 °C until a constant weight is achieved.

-

Store the dried cadmium sulfite in a desiccator.

-

Experimental Workflow

Caption: Workflow for the precipitation of cadmium sulfite.

Safety Precautions

Cadmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Dispose of all cadmium-containing waste according to institutional and local environmental regulations.

References

Application Notes and Protocols: Cadmium Sulfite as a Precursor for Cadmium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium-based nanomaterials, such as cadmium sulfide (B99878) (CdS), cadmium oxide (CdO), and cadmium selenide (B1212193) (CdSe) quantum dots (QDs), are of significant interest in various scientific and biomedical fields. Their unique optoelectronic properties make them valuable tools in bioimaging, diagnostics, and targeted drug delivery.[1][2] The synthesis of these materials typically involves the use of various cadmium precursors. This document explores the potential use of cadmium sulfite (B76179) (CdSO₃) as a precursor for cadmium compounds, alongside established protocols using more common precursors.

While cadmium sulfite is not a widely documented precursor in the scientific literature for the synthesis of cadmium-based nanomaterials, its chemical properties suggest potential pathways for its use. This document provides a comprehensive overview, including a proposed synthesis method using cadmium sulfite, as well as detailed, validated protocols for the synthesis of CdS, CdO, and CdSe from conventional precursors. Furthermore, it addresses the critical aspects of cadmium compound toxicity and their applications in drug development.

Cadmium Sulfite: Properties and Potential as a Precursor

Cadmium sulfite (CdSO₃) is an inorganic compound with limited documented use as a precursor in nanomaterial synthesis. However, understanding its basic properties provides a foundation for exploring its potential applications.

1.1. Synthesis of Cadmium Sulfite

Cadmium sulfite can be synthesized through a precipitation reaction. For instance, cadmium sulfite dihydrate (CdSO₃·2H₂O) is formed by reacting aqueous solutions of cadmium sulfate (B86663) (CdSO₄) and sodium sulfite (Na₂SO₃).

1.2. Proposed Protocol for Cadmium Sulfide (CdS) Nanoparticles from Cadmium Sulfite

Disclaimer: The following protocol is a proposed method based on chemical principles, as there is a lack of established literature for this specific transformation. Researchers should proceed with caution and optimize the reaction conditions.

This proposed method involves the in-situ formation of cadmium sulfite followed by a reaction with a sulfur source under hydrothermal conditions to yield cadmium sulfide.

Experimental Protocol:

-

Preparation of Cadmium Sulfite Solution:

-

Dissolve Cadmium Sulfate (CdSO₄) in deionized water to create a 0.1 M solution.

-

Separately, prepare a 0.1 M solution of Sodium Sulfite (Na₂SO₃) in deionized water.

-

Slowly add the sodium sulfite solution to the cadmium sulfate solution under constant stirring. A white precipitate of cadmium sulfite should form.

-

-

Hydrothermal Synthesis of Cadmium Sulfide:

-

Transfer the aqueous suspension of cadmium sulfite to a Teflon-lined stainless-steel autoclave.

-

Add a sulfur source, such as thioacetamide (B46855) (TAA) or sodium sulfide (Na₂S), to the suspension. The molar ratio of CdSO₃ to the sulfur source should be systematically varied (e.g., 1:1, 1:2) to optimize the reaction.

-

Seal the autoclave and heat it to a temperature between 120°C and 180°C for 12 to 24 hours.[3]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

-

Purification of Cadmium Sulfide Nanoparticles:

-

Collect the resulting precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60°C.

-

Logical Workflow for Proposed CdS Synthesis from Cadmium Sulfite:

Caption: Proposed workflow for the synthesis of CdS nanoparticles using cadmium sulfite as an intermediate.

Established Protocols for Cadmium Compound Synthesis

Due to the limited information on cadmium sulfite as a precursor, this section details established protocols for the synthesis of CdS, CdO, and CdSe nanoparticles from more common and well-documented starting materials.

2.1. Synthesis of Cadmium Sulfide (CdS) Nanoparticles via Chemical Precipitation

This method utilizes the reaction between a soluble cadmium salt and a sulfide source in an aqueous solution.[4]

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.001 M solution of Cadmium Chloride (CdCl₂) in 100 mL of deionized water.

-

Prepare a 0.001 M solution of Sodium Sulfide (Na₂S) in 100 mL of deionized water.

-

-

Reaction:

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the product with deionized water and ethanol.

-

Dry the purified CdS nanoparticles in a vacuum oven.

-

| Parameter | Value | Reference |

| Cadmium Precursor | Cadmium Chloride (CdCl₂) | [4] |

| Sulfur Precursor | Sodium Sulfide (Na₂S) | [4] |

| Precursor Concentration | 0.001 M | [5] |

| pH | 11 | [5] |

| Temperature | 30°C | [5] |

| Reaction Time | 6 hours | [5] |

| Average Particle Size | ~3.2 nm | [5] |

2.2. Synthesis of Cadmium Oxide (CdO) Nanoparticles via Co-precipitation

This protocol describes a green synthesis approach using plant extracts as reducing and capping agents.[6]

Experimental Protocol:

-

Precursor and Extract Preparation:

-

Prepare a 0.2 M solution of Cadmium Sulfate (CdSO₄) in 200 mL of deionized water.

-

Prepare a 1% aqueous extract of a suitable plant material (e.g., Tinospora cordifolia).

-

-

Reaction:

-

Add the 1% plant extract to the cadmium sulfate solution.

-

Adjust the pH of the mixture to 10 by dropwise addition of aqueous ammonia (B1221849) under constant stirring.

-

Continue stirring for 3 hours.

-

-

Purification and Calcination:

-

Collect the precipitate by filtration and wash with deionized water.

-

Dry the precipitate and then calcine it in a furnace at 500-600°C for 5 hours to obtain CdO nanoparticles.

-

| Parameter | Value | Reference |

| Cadmium Precursor | Cadmium Sulfate (CdSO₄) | [6] |

| Reducing/Capping Agent | 1% Plant Extract | [6] |

| pH | 10 | [6] |

| Reaction Time | 3 hours | [6] |

| Calcination Temperature | 500-600°C | [6] |

| Average Particle Size | 20-55 nm | [6] |

2.3. Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Solvothermal Method

This method involves the reaction of cadmium and selenium precursors in a high-boiling point solvent under elevated temperature and pressure.

Experimental Protocol:

-

Precursor Preparation:

-

Dissolve Cadmium Acetate Dihydrate ((CH₃COO)₂Cd·2H₂O) and Thiourea (CH₄N₂S) in ethylene (B1197577) glycol.[7]

-

For a typical synthesis of pure CdS nanoparticles, an equal molar ratio of the cadmium and sulfur precursors is used.[7]

-

-

Solvothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 200°C and maintain this temperature until the solvent has completely evaporated.[7]

-